Ácido D-(+)Glucurónico

Descripción general

Descripción

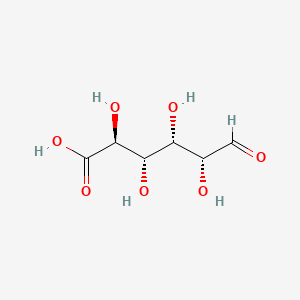

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, also known as THOHA, is a natural organic compound found in some plant species. It is a cyclic sugar acid, and is an important component in the biosynthesis of several different types of natural products. THOHA is an important intermediate in the synthesis of many compounds, and has been studied extensively for its potential applications in biomedicine and biotechnology.

Aplicaciones Científicas De Investigación

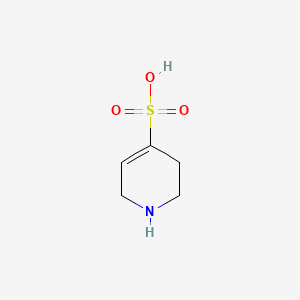

Aplicaciones biomédicas: tratamiento de enfermedades hepáticas

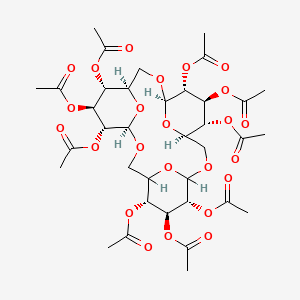

El ácido D-(+)Glucurónico exhibe propiedades beneficiosas para el tratamiento de enfermedades hepáticas. Puede unirse a sustancias tóxicas en el hígado, como fenoles, grupos hidroxilo, amino y alcohol, para formar derivados de ácido urónico. Estos derivados son más solubles en agua, lo que facilita su excreción a través de la orina o el sudor {svg_1}.

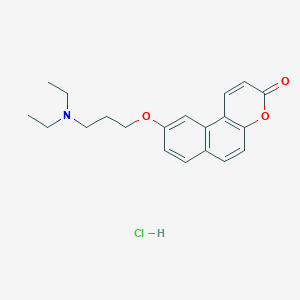

Industria cosmética: producción de ácido hialurónico

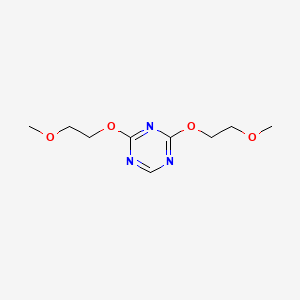

En la industria cosmética, el ácido D-(+)Glucurónico es un componente clave del ácido hialurónico, un polisacárido conocido por sus propiedades hidratantes. El ácido hialurónico, compuesto por N-acetil-D-glucosamina y ácido D-(+)Glucurónico, puede absorber cantidades significativas de agua, proporcionando hidratación y manteniendo la humedad de la piel {svg_2}.

Industria alimentaria: propiedades antioxidantes

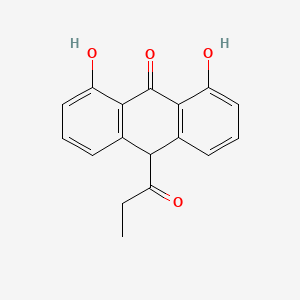

El ácido D-(+)Glucurónico tiene propiedades antioxidantes, lo que lo convierte en un aditivo valioso en la industria alimentaria. Ayuda a preservar la calidad nutricional y la vida útil de los productos alimenticios al prevenir el daño oxidativo {svg_3}.

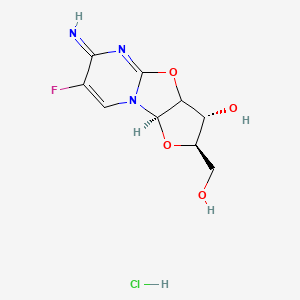

Farmacéuticos: desintoxicación de medicamentos

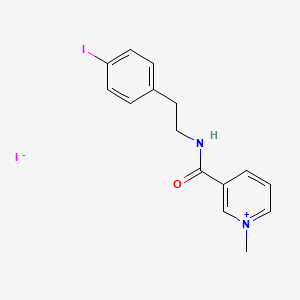

Este compuesto juega un papel crucial en los procesos de desintoxicación de medicamentos. Mejora la solubilidad de los medicamentos, ayudando a su metabolismo y eliminación del cuerpo. Esta propiedad es particularmente útil en el desarrollo de tratamientos para la hiperlipidemia {svg_4}.

Industria polimérica: bloques de construcción de base biológica

El ácido D-(+)Glucurónico sirve como un bloque de construcción de base biológica para los polímeros. Sus derivados, como el ácido glucárico, son productos químicos de alto valor que se utilizan en la fabricación de polímeros ecológicos con una amplia gama de aplicaciones {svg_5}.

Biocatálisis: ingeniería enzimática

La producción de ácido D-(+)Glucurónico a través de la biocatálisis es un área de investigación activa. Se están explorando estrategias como la inmovilización de enzimas, la mutación y el cribado de alto rendimiento para mejorar la eficiencia de los procesos biocatalíticos {svg_6}.

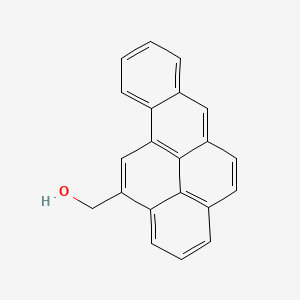

Ingeniería de tejidos: complejos de tejido conectivo

El ácido D-(+)Glucurónico se encuentra en complejos de tejido conectivo como el sulfato de condroitina, que es abundante en los tejidos conectivos humanos. La investigación en esta área se centra en el desarrollo de andamios de tejido que pueden promover la curación y la regeneración {svg_7}.

Safety and Hazards

Mecanismo De Acción

Target of Action

D-(+)Glucuronic acid, also known as (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, primarily targets enzymes such as Hyaluronate lyase and Chondroitinase-AC . These enzymes play a crucial role in the breakdown of complex carbohydrates in the body.

Mode of Action

D-(+)Glucuronic acid interacts with its targets by binding to them and facilitating their action. For instance, it can activate Peroxisome proliferator-activated receptor α (PPARα) and Peroxisome proliferator-activated receptor γ (PPARγ) , which in turn reduce the synthesis of Low-density lipoprotein cholesterol (VLDL-C), increase the activity of lipoprotein esterase, promote the decomposition of VLDL-C, inhibit the decomposition of high-density lipoprotein cholesterol (HDL-C), and increase the synthesis of apolipoprotein Al and apolipoprotein A2 . This results in an increase in HDL-C and a decrease in TG (High triglycerides) and LDL-C .

Biochemical Pathways

D-(+)Glucuronic acid is involved in the glucuronic acid pathway , which converts UDP-glucuronates to glucuronates via UDP-glucuronidase in the liver . Glucuronates are further converted to vitamin C . In addition, glucuronidation in phase II biotransformation reactions aids in detoxification by making compounds more water soluble and easier to excrete through conjugation with glucuronic acid .

Pharmacokinetics

It is known that glucuronidation, a major metabolic pathway, can affect the plasma concentrations of certain drugs . This process can lead to a decrease in the plasma concentrations of certain drugs, potentially leading to a sudden and intense relapse of symptoms instead of a gradual regression to the behaviors and thought patterns exhibited by the patient prior to the initiation of their pharmacological treatment .

Result of Action

D-(+)Glucuronic acid has anti-inflammatory and antibacterial effects . It has important applications in the medical treatment of liver diseases . D-glucuronic acid and its derivatives can combine with endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver to produce uronic acid substances , thus increasing the water solubility and promoting their excretion through renal urine or sweat .

Action Environment

The action of D-(+)Glucuronic acid can be influenced by various environmental factors. For instance, the formation of complex intermediate metabolites during the production of D-glucuronic acid by biocatalysis can affect the flow direction of the reaction flux . This can potentially influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-AQKNRBDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894097 | |

| Record name | D-Glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

528-16-5 | |

| Record name | D-Glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucopyranuronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2-methoxy-5-[(1E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B1201647.png)

![(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid](/img/structure/B1201658.png)

![(2S)-2-[[4-[2-(2,4-diamino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1201660.png)